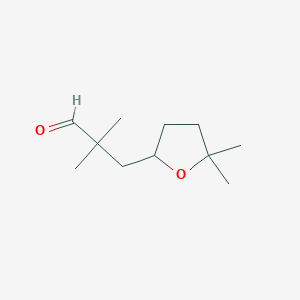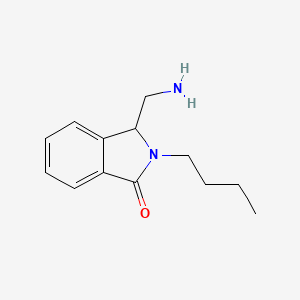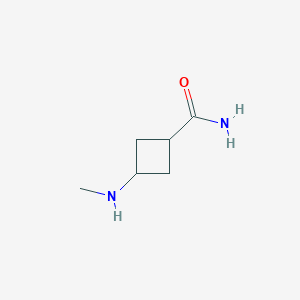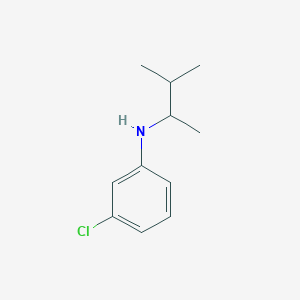
3-chloro-N-(3-methylbutan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(3-methylbutan-2-yl)aniline: is an organic compound with the molecular formula C11H16ClN It is a derivative of aniline, where the amino group is substituted with a 3-chloro and a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of 3-chloro-N-(3-methylbutan-2-yl)aniline typically involves the aromatic substitution of aniline. The process begins with the chlorination of aniline to introduce the chlorine atom at the meta position.
Alkylation: The next step involves the alkylation of the chlorinated aniline with 3-methylbutan-2-yl chloride under basic conditions. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-chloro-N-(3-methylbutan-2-yl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
Chemistry: 3-chloro-N-(3-methylbutan-2-yl)aniline is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of aniline derivatives.
Medicine: The compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed as a stabilizer in the manufacturing of plastics and rubber.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 3-chloro-N-(2-methylbutan-2-yl)aniline
- 3-chloro-N-(3-methylpentan-2-yl)aniline
- 3-chloro-N-(3-methylhexan-2-yl)aniline
Comparison: 3-chloro-N-(3-methylbutan-2-yl)aniline is unique due to the specific positioning of the chlorine and 3-methylbutan-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be leveraged for targeted applications.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
3-chloro-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C11H16ClN/c1-8(2)9(3)13-11-6-4-5-10(12)7-11/h4-9,13H,1-3H3 |
InChI Key |
QJRVQHADQOMOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




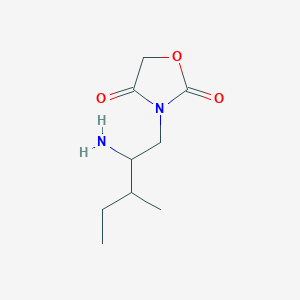

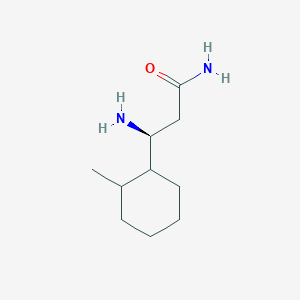
![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13257306.png)
![2-Fluoro-6-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13257307.png)

![4H,5H,6H,7H-Thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B13257324.png)
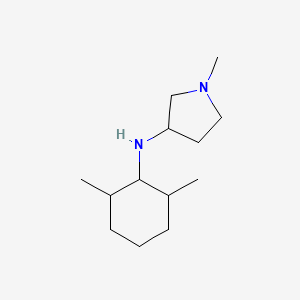
![3-Methoxyspiro[3.3]heptan-1-amine](/img/structure/B13257327.png)
